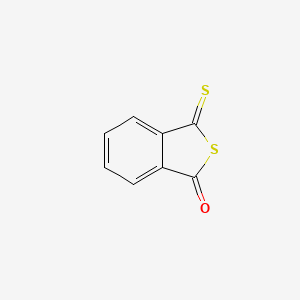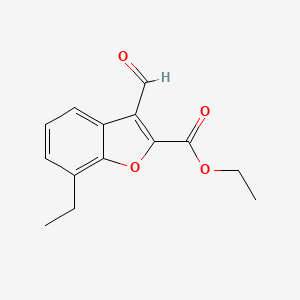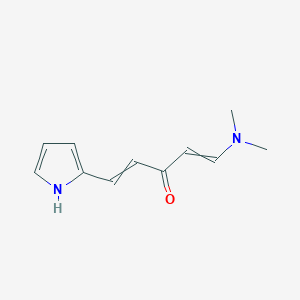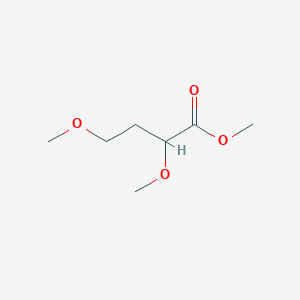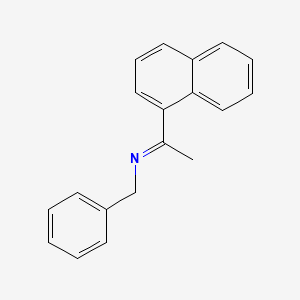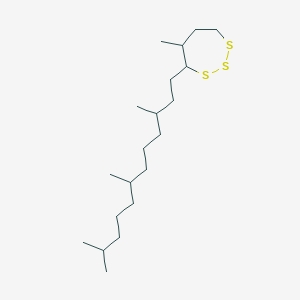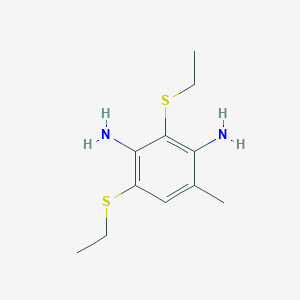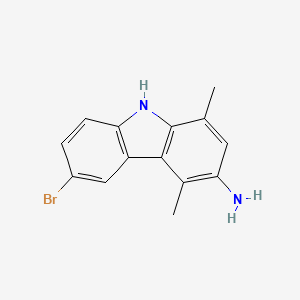
2,3,4,5-Tetrabromobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrabromobiphenyl is a polybrominated biphenyl, a class of organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various industrial applications, including plastics, textiles, and electronic devices .
Vorbereitungsmethoden
The synthesis of 2,3,4,5-Tetrabromobiphenyl typically involves the bromination of biphenyl using bromine or bromine-containing reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a brominated biphenyl derivative with a boron reagent in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high efficiency.
Analyse Chemischer Reaktionen
2,3,4,5-Tetrabromobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrabromobiphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions and environmental conditions.
Biology: Research on its toxicological effects helps understand the impact of polybrominated biphenyls on living organisms.
Medicine: Studies investigate its potential role in disrupting endocrine functions and its effects on human health.
Industry: It is used as a flame retardant in the production of plastics, textiles, and electronic devices.
Wirkmechanismus
2,3,4,5-Tetrabromobiphenyl exerts its effects by binding to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. This binding activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Vergleich Mit ähnlichen Verbindungen
2,3,4,5-Tetrabromobiphenyl is compared with other polybrominated biphenyls, such as:
3,3’,4,4’-Tetrabromobiphenyl: Known for its similar flame retardant properties but different toxicological profile.
2,2’,5,5’-Tetrabromobiphenyl: Another flame retardant with distinct chemical and physical properties.
2,3’,4,4’-Tetrabromodiphenyl ether: A related compound with an ether linkage, used in similar applications but with different environmental persistence.
This compound stands out due to its specific bromination pattern, which influences its reactivity and interactions with biological systems.
Eigenschaften
CAS-Nummer |
115245-09-5 |
|---|---|
Molekularformel |
C12H6Br4 |
Molekulargewicht |
469.79 g/mol |
IUPAC-Name |
1,2,3,4-tetrabromo-5-phenylbenzene |
InChI |
InChI=1S/C12H6Br4/c13-9-6-8(7-4-2-1-3-5-7)10(14)12(16)11(9)15/h1-6H |
InChI-Schlüssel |
NYSAPLQZKHQBSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


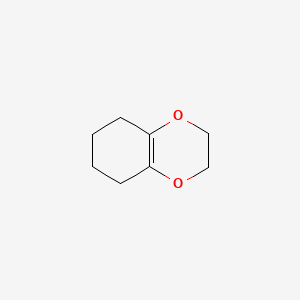

![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)


